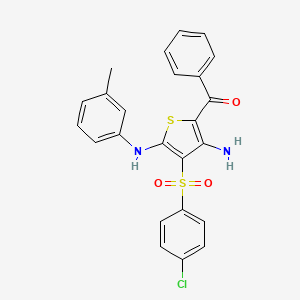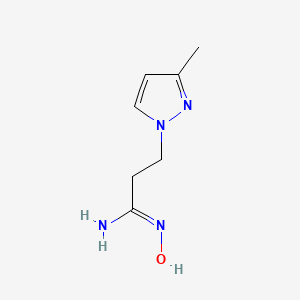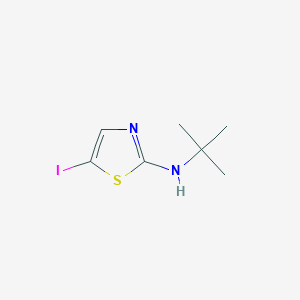![molecular formula C17H23NO4 B2376247 [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate CAS No. 2309310-28-7](/img/structure/B2376247.png)
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is a chemical compound used in scientific research. It exhibits diverse properties and finds applications in various fields, including drug discovery, material synthesis, and catalysis.
Mechanism of Action
Target of Action
A structurally similar compound, faropenem medoxomil, is a derivative of the beta-lactam antibiotic faropenem . Beta-lactam antibiotics primarily target bacterial cell wall synthesis, specifically the enzymes involved in the cross-linking of the peptidoglycan layer .
Mode of Action
Like other beta-lactam antibiotics, Faropenem medoxomil acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . The mode of action of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate might be similar due to its structural similarity with Faropenem medoxomil.
Biochemical Pathways
The inhibition of bacterial cell wall synthesis by beta-lactam antibiotics like faropenem medoxomil can lead to cell lysis and death .
Pharmacokinetics
Faropenem medoxomil, a structurally similar compound, is an ester prodrug that offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate are not fully understood due to the limited research available. It is known that this compound is an aliphatic α-ketoester . It is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate when bioreduced
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that the compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate typically involves the reaction of 2-phenylbutanoic acid with oxolan-2-ylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethylamino moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted derivatives with varying functional groups.
Scientific Research Applications
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the development of new materials and catalysts for chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenylbutanoate structure and are used in medicinal chemistry for their biological activity.
Benzo[d]thiazole-2-thiol derivatives: These compounds have similar oxo and phenyl substituents and are studied for their quorum sensing inhibitory activity in bacteria.
Uniqueness
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is unique due to its specific oxolan-2-ylmethylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-15(13-7-4-3-5-8-13)17(20)22-12-16(19)18-11-14-9-6-10-21-14/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSPMCPHCJCYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate](/img/structure/B2376186.png)
